molecular formula C23H18N2O2S B12154120 (2Z)-2-benzothiazol-2-yl-1-(4-ethoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one

(2Z)-2-benzothiazol-2-yl-1-(4-ethoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one

Cat. No.: B12154120
M. Wt: 386.5 g/mol
InChI Key: NATBUDAFEWTBAL-RGEXLXHISA-N
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Description

(2Z)-2-benzothiazol-2-yl-1-(4-ethoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of (2Z)-2-benzothiazol-2-yl-1-(4-ethoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 2-aminobenzothiazole with 4-ethoxybenzaldehyde and 3-pyridinecarboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

(2Z)-2-benzothiazol-2-yl-1-(4-ethoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents include halogens and alkylating agents.

Scientific Research Applications

(2Z)-2-benzothiazol-2-yl-1-(4-ethoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of (2Z)-2-benzothiazol-2-yl-1-(4-ethoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

(2Z)-2-benzothiazol-2-yl-1-(4-ethoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: A simpler benzothiazole derivative with antimicrobial properties.

    2-(4-ethoxyphenyl)benzothiazole: A compound with similar structural features but different biological activities.

    3-(3-pyridyl)benzothiazole: Another derivative with potential anticancer properties.

Properties

Molecular Formula

C23H18N2O2S

Molecular Weight

386.5 g/mol

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-pyridin-3-ylprop-2-en-1-one

InChI

InChI=1S/C23H18N2O2S/c1-2-27-18-11-9-17(10-12-18)22(26)19(14-16-6-5-13-24-15-16)23-25-20-7-3-4-8-21(20)28-23/h3-15H,2H2,1H3/b19-14-

InChI Key

NATBUDAFEWTBAL-RGEXLXHISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CN=CC=C2)/C3=NC4=CC=CC=C4S3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(=CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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